molecular formula C15H14Cl2N2O2 B2722416 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate CAS No. 347370-59-6

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate

Cat. No. B2722416
CAS RN: 347370-59-6
M. Wt: 325.19
InChI Key: ZLEFCCOOOKVKQS-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is a chemical compound with the molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19. It is a derivative of piperidine, a heterocyclic amine that is a structural component of piperine, an alkaloid found in black pepper .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, is a significant area of research in modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is significant in the field of organic synthesis, offering a foundation for developing various pharmaceutical agents and materials with unique properties. For instance, research on the synthesis and application of related quinoline and piperidine derivatives reveals their potential in creating novel compounds with significant biological and chemical activities. These studies contribute to our understanding of the compound's versatility in synthetic organic chemistry and its utility in developing new molecules with potential therapeutic applications.

  • Enantioselective Synthesis : The compound has been explored in the context of developing enantioselective processes for preparing potent receptor inhibitors, demonstrating the compound's role in synthesizing biologically active molecules with specific stereochemical configurations (Cann et al., 2012).

  • Anti-corrosion Applications : Derivatives of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate have been investigated for their anti-corrosion efficacy on mild steel in acidic mediums, illustrating the compound's potential in materials science for protecting metals against corrosion (Douche et al., 2020).

  • Catalytic Activity : Research involving piperidine-4-carboxylic acid derivatives has shown significant catalytic activity, highlighting the compound's application in facilitating chemical reactions, particularly in the synthesis of organic compounds with complex structures (Ghorbani-Choghamarani & Azadi, 2015).

Biological Activities

The structural motif of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is foundational in the synthesis of compounds with varied biological activities. While focusing on the scientific research applications and excluding direct drug use and dosage information, it's evident that derivatives of this compound play a crucial role in developing new therapeutics.

  • Anticancer Activities : Compounds derived from related quinolinediones have been investigated for their anticancer activities, providing insights into the design of new anticancer agents leveraging the structural features of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate derivatives (Hsu et al., 2008).

  • Antibacterial Potency : The exploration of 5,7-disubstituted quinolones for their antibacterial properties showcases the broader application of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate derivatives in addressing microbial resistance and developing new antibiotics (Miyamoto et al., 1990).

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, such as 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, have significant potential in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been shown to have various therapeutic benefits . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFCCOOOKVKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate

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